molecular formula C16H14O4 B493267 1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione

1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione

Cat. No.: B493267
M. Wt: 270.28g/mol
InChI Key: MTMHGMFUQCGDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzil core with two aromatic rings substituted with methoxy groups, making it a subject of interest in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with benzil in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired diketone product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diketone to diols or alcohols.

    Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Diols or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and interaction with DNA .

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar methoxy substitutions but different core structure.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Another compound with similar aromatic substitutions but different functional groups.

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione

InChI

InChI=1S/C16H14O4/c1-19-13-9-8-12(10-14(13)20-2)16(18)15(17)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

MTMHGMFUQCGDIW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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